molecular formula C8H13NO7 B565542 2-Acetamido-2-deoxy-D-galacturonic Acid CAS No. 45171-33-3

2-Acetamido-2-deoxy-D-galacturonic Acid

Cat. No.: B565542
CAS No.: 45171-33-3
M. Wt: 235.19 g/mol
InChI Key: KSOXQRPSZKLEOR-YIDMHZNGSA-N
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Description

2-Acetamido-2-deoxy-D-galacturonic Acid is a product for proteomics research . It has a molecular formula of C8H13NO7 and a molecular weight of 235.19 . It is a component of O-antigens of Pseudomonas aeruginosa .


Synthesis Analysis

The synthesis of this compound is quite challenging due to the presence of a 2,3-branch L-rhamnose moiety and a α-linked this compound moiety . The branched trisaccharide portion was synthesized applying regioselective glycosylation of L-rhamnosyl diol moiety .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C8H13NO7 and a monoisotopic mass of 235.069199 Da .


Chemical Reactions Analysis

Depolymerases of bacteriophages have been identified as specific glycosidases that cleave the CPS of A. baumannii strains by the hydrolytic mechanism . The gp54 depolymerase from bacteriophage AP22 was characterized as a polysaccharide lyase that cleaves the CPS of A. baumannii strain 1053 by β-elimination at hexuronic acid (ManNAcA) residues .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 679.2±55.0 °C at 760 mmHg, vapour pressure of 0.0±4.8 mmHg at 25°C, enthalpy of vaporization of 114.0±6.0 kJ/mol, flash point of 364.5±31.5 °C, index of refraction of 1.592, molar refractivity of 48.7±0.4 cm3, and a molar volume of 143.9±5.0 cm3 .

Scientific Research Applications

  • Polysaccharide Structure in Bacteria : 2-Acetamido-2-deoxy-D-galacturonic Acid is a component of the O-specific polysaccharides in various bacteria, including Acinetobacter baumannii and Acinetobacter haemolyticus. These polysaccharides play a crucial role in the serological properties and immune recognition of these bacteria (Haseley et al., 1996); (Haseley et al., 1997).

  • Role in Enterobacterial Common Antigen : It is also a major component of the enterobacterial common antigen, indicating its widespread presence in a variety of bacterial species and potential applications in bacterial classification and diagnosis (Lugowski et al., 1983).

  • Application in Biochemical Analysis : this compound reacts with specific reagents to form colored compounds useful in biochemical analysis. This property allows for its quantitative determination in various biological samples (Fernández De Recondo et al., 1981).

  • Enzymatic Production and Conversion : This compound is involved in enzymatic reactions for the production of biologically functional sugar chains. It is produced from 2-acetamido-2-deoxy-D-glucose using a one-pot reaction involving multiple enzymes (Inoue et al., 2011); (Feng et al., 2010).

  • Role in Marine Bacteria : In marine bacteria like Pseudoalteromonas agarivorans, it is part of an acidic O-specific polysaccharide with potential implications in marine biology and ecology (Komandrova et al., 2010).

  • Antioxidant Activity : A study on a sulfated acetamido-heteropolysaccharide containing 2-Acetamido-2-deoxy-d-galactose from Radix Hedysari showed strong antioxidant activities, suggesting potential applications in natural health products (Dang et al., 2013).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve multiple biochemical pathways

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of 2-Acetamido-2-deoxy-D-galacturonic Acid vary with different dosages in animal models Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited

Metabolic Pathways

It is believed that this compound may be involved in complex metabolic pathways

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins Detailed information on its localization or accumulation is currently limited

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell Detailed information on any targeting signals or post-translational modifications is currently limited

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid can be achieved by the oxidation of D-galacturonic acid followed by the introduction of an acetamido group at the C-2 position.", "Starting Materials": [ "D-galacturonic acid", "Acetamide", "Sodium periodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "D-galacturonic acid is oxidized using sodium periodate in water to form 2-keto-3,4,5,6-tetrahydroxyhexanoic acid.", "The resulting acid is then reduced using sodium borohydride in methanol to yield 2,3,4,6-tetrahydroxyhexanoic acid.", "Acetamide is then introduced at the C-2 position of the acid using hydrochloric acid as a catalyst.", "The resulting product is then treated with sodium hydroxide to remove the acetamido protecting group and yield 2-Acetamido-2-deoxy-D-galacturonic Acid." ] }

CAS No.

45171-33-3

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5-,6+,8?/m1/s1

InChI Key

KSOXQRPSZKLEOR-YIDMHZNGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)C(=O)O)O)O

SMILES

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O

Synonyms

2-(Acetylamino)-2-deoxy-D-galacturonic Acid; 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial polysaccharides?

A1: this compound (D-GalNAcA) is a key building block in the O-antigenic polysaccharides (O-PS) of various Gram-negative bacteria. These O-PS are often part of the lipopolysaccharide (LPS) molecules that reside on the outer membrane of these bacteria. [, , , , , , , ] The O-PS play a crucial role in bacterial virulence and host immune responses. [, , ] Variations in the structure and composition of these O-PS contribute to the serological diversity observed among different bacterial strains. [, , ]

Q2: Can you provide examples of bacterial species where this compound is found in their lipopolysaccharides?

A2: Research shows the presence of D-GalNAcA in the LPS of several bacteria, including:

  • Acinetobacter baumannii: Specifically, serogroup O5 [] and the K17 capsular polysaccharide of isolate G7. []
  • Pseudomonas fluorescens: Particularly in strain IMV 247 (biovar II). [, ]
  • Yersinia enterocolitica: Found in serotypes O:28, O:11,23, and O:11,24. [, ]
  • Escherichia coli: Identified in serotype O:98. []
  • Vibrio cholerae: Present in serotype O9. []
  • Acinetobacter haemolyticus: Found in the reference strain ATCC 17906. []
  • Aeromonas salmonicida: Specifically in strain 80204-1, where it is found in both the capsular polysaccharide and the LPS O-chain. []

Q3: How does the presence of this compound influence the structure of bacterial polysaccharides?

A3: D-GalNAcA contributes to structural diversity within bacterial polysaccharides. It can be found as a branching point for other sugar residues or integrated directly within the linear backbone of the polysaccharide chain. [, , , ] For instance, in Acinetobacter baumannii O5, D-GalNAcA acts as a branching point within a tetrasaccharide repeating unit. [] Conversely, in Yersinia enterocolitica serotypes O:11,23 and O:11,24, and Escherichia coli O:98, D-GalNAcA is part of a linear tetrasaccharide repeat. []

Q4: Beyond its structural role, are there other notable features of this compound in bacterial lipopolysaccharides?

A4: Yes, in some bacteria, D-GalNAcA can undergo modifications that further diversify the LPS structure. For example, in Yersinia enterocolitica O:11,23, the D-GalNAcA residues are specifically acetylated at the O-3 position. [] In Aeromonas salmonicida strain 80204-1, a portion of D-GalNAcA exists in an amide form, specifically amidated with N-acetyl-L-alanyl. [] These modifications can impact the serological properties of the bacteria and their interaction with the host immune system.

Q5: What analytical techniques are commonly used to study this compound within bacterial polysaccharides?

A5: Researchers employ various methods to characterize D-GalNAcA and its role in bacterial polysaccharides. Some common techniques include:

  • Composition Analysis: This helps identify and quantify the different sugar components present in the polysaccharide. [, , , ]
  • Methylation Analysis: This technique reveals the glycosidic linkages between sugar units, providing insights into the polysaccharide's backbone structure. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the detailed structure and conformation of the polysaccharide, including the position of D-GalNAcA and any modifications it may have. [, , , , ]
  • Chemical Degradations: Methods like Smith degradation can selectively break down the polysaccharide, aiding in the identification of specific structural features and the arrangement of sugar residues, including D-GalNAcA. []
  • Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS): This high-resolution technique allows for the analysis of polysaccharide fragments, providing information about their mass and composition. This is particularly useful for identifying modifications like amidation of D-GalNAcA. []

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